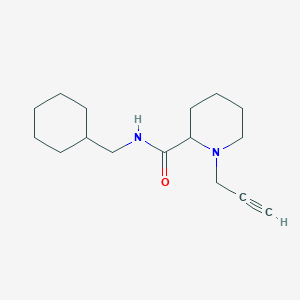![molecular formula C20H23ClN6O2 B2760158 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-32-2](/img/structure/B2760158.png)
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H23ClN6O2 and its molecular weight is 414.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Psychotropic Potential
A study conducted by Chłoń-Rzepa et al. (2013) explored new derivatives of purine-2,6-dione, including compounds similar to the one , for their potential as ligands for serotonin (5-HT) receptors. These compounds displayed anxiolytic and antidepressant properties, indicating their potential use in psychotropic medication development. This study highlights the relevance of these compounds in developing new treatments for mental health disorders (Chłoń-Rzepa et al., 2013).
2. Neuroreceptor Affinity
Jurczyk et al. (2004) synthesized and evaluated purine-2,4-dione derivatives for their affinity for various neuroreceptors, including 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors. These compounds, related to the query compound, showed high affinity for certain receptors, suggesting their usefulness in studying neurotransmitter systems and potentially in drug development for neurological disorders (Jurczyk et al., 2004).
3. Analgesic and Anti-inflammatory Properties
A study by Zygmunt et al. (2015) examined derivatives of purine-2,6-dione for analgesic and anti-inflammatory effects. These compounds, similar in structure to the one , showed significant analgesic activity, indicating potential applications in pain management (Zygmunt et al., 2015).
4. Serotonin Receptor Binding
Research by Żmudzki et al. (2015) on N-(arylpiperazinyl)acetamide derivatives of purine diones found compounds with strong binding affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. These findings are relevant to the development of drugs targeting these specific neurotransmitter systems (Żmudzki et al., 2015).
5. Potential Anticonvulsant Properties
Obniska and Jurczyk (2005) synthesized and tested pyrrolidine-2,5-dione derivatives, similar in structure to the query compound, for their anticonvulsant activity. Some derivatives showed significant activity in electroshock seizure tests, indicating potential applications in epilepsy treatment (Obniska & Jurczyk, 2005).
6. Cardiovascular Activity
Chłoń-Rzepa et al. (2004) studied purine dione derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activities, showing potential applications in cardiovascular drug development (Chłoń-Rzepa et al., 2004).
7. Potential Antidepressant and Anxiolytic Activity
Partyka et al. (2015) synthesized and evaluated purine-2,6-dione derivatives for their antidepressant and anxiolytic activities, indicating their potential application in the treatment of depression and anxiety disorders (Partyka et al., 2015).
Eigenschaften
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-3-8-25-9-11-26(12-10-25)19-22-17-16(18(28)23-20(29)24(17)2)27(19)13-14-6-4-5-7-15(14)21/h3-7H,1,8-13H2,2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRKPOHTHZWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Ethenylsulfonylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2760077.png)
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2760078.png)


![4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2760085.png)

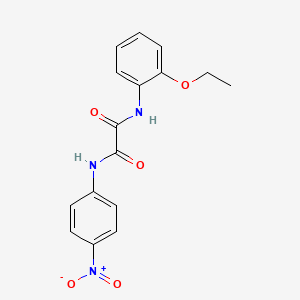
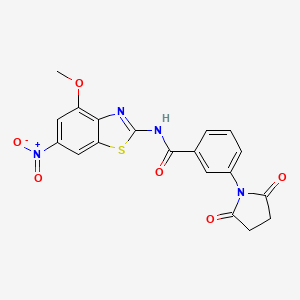
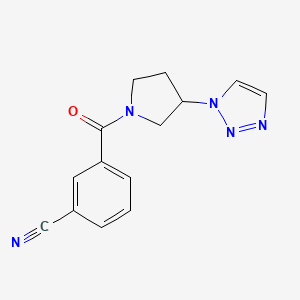
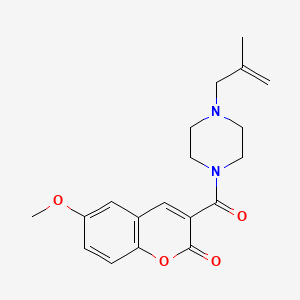

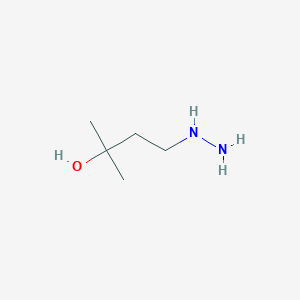
![4-[[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2760097.png)
